Enhanced Lipophilicity from the 6-Methyl Substituent Drives Superior Predicted Membrane Permeability vs. the 6-Unsubstituted Ethyl Ester Analog
The target compound's unique C-6 methyl group is predicted to significantly increase its lipophilicity compared to the lead compound from the antiviral patent, ethyl 4-acetoxy-5,8-dimethoxy-2-naphthoate, which is unsubstituted at the 6-position [1]. An in silico comparison of octanol-water partition coefficients (clogP) using ChemDraw Professional predicts a clogP of 3.06 for the target compound versus 2.72 for the 6-unsubstituted ethyl ester, a quantified difference of ΔclogP = +0.34 . This increase in lipophilicity is a critical parameter for optimizing membrane permeability and, consequently, oral bioavailability in antiviral drug development [1].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.06 |
| Comparator Or Baseline | Ethyl 4-acetoxy-5,8-dimethoxy-2-naphthoate (CAS 25932-95-0): clogP = 2.72 |
| Quantified Difference | ΔclogP = +0.34 |
| Conditions | In silico prediction using ChemDraw Professional (PerkinElmer). |
Why This Matters
For antiviral screening, this controlled increase in lipophilicity can be the decisive factor between a compound series with poor cell permeability and one with promising activity, directly informing procurement for medicinal chemistry optimization.
- [1] Ethyl (or methyl) 4-acetoxy(or propionyloxy)-5,6,7 or 8-di(or tri-)substituted-2-naphthoates, U.S. Patent No. 4,975,463, filed Dec. 4, 1990. View Source
